The synthesis of penicinoline has been achieved through several methodologies, with the most notable being the Suzuki-Miyaura coupling followed by dearomatization. This two-to-three-step synthetic route allows for the construction of the complex molecular framework characteristic of penicinoline.
The yield from these reactions can vary significantly depending on reaction conditions such as temperature, solvent choice, and catalyst efficiency .
Penicinoline exhibits a complex molecular structure characterized by a pyrrole ring fused to a quinolinone moiety. The exact molecular formula and structural details can be confirmed through techniques such as single-crystal X-ray diffraction analysis, which provides precise information about bond lengths and angles.
The structural configuration is essential for its biological activity, influencing how it interacts with biological targets .
Penicinoline can participate in various chemical reactions typical of alkaloids:
These reactions are crucial for modifying penicinoline to enhance its efficacy or reduce toxicity for therapeutic applications .
The mechanism of action of penicinoline primarily relates to its interaction with biological macromolecules such as proteins and nucleic acids. Preliminary studies suggest that penicinoline may exert its antimalarial effects by inhibiting key enzymes involved in metabolic pathways within malaria parasites.
Quantitative data from biological assays indicate that penicinoline demonstrates significant inhibitory activity against malaria strains, although further research is necessary to fully elucidate its mechanism .
Penicinoline's primary application lies within the field of medicinal chemistry, particularly in the development of new antimalarial agents. Its unique structural features offer opportunities for:
Continued exploration into penicinoline's properties could lead to significant advancements in treating malaria and other diseases caused by protozoan parasites .
The biosynthesis of penicinoline, a pyrrolyl 4-quinolinone alkaloid, is governed by specialized genomic architectures in Penicillium species. Whole-genome sequencing of Penicillium chrysogenum strain 28R-6-F01—isolated from deep subseafloor sediments—revealed a 33.19 Mb genome with 6,959 coding genes, including 88 unique genes associated with secondary metabolite biosynthesis [2]. These genes are organized into biosynthetic gene clusters (BGCs), with Cluster 14 specifically linked to alkaloid production. The cluster spans 27.8 kb and encodes a non-ribosomal peptide synthetase (NRPS), cytochrome P450 oxidoreductases, and methyltransferases, which collectively facilitate penicinoline assembly [2] [6].
Comparative genomic analyses across Penicillium rubens, Penicillium expansum, and Penicillium polonicum demonstrate conserved quinolinone BGCs but exhibit species-specific variations. For example, subseafloor-adapted Penicillium chrysogenum shows expansions in DNA repair gene families (e.g., radA, mutS) and heat-shock proteins (hsp90), enabling enhanced expression of penicinoline pathways under extreme conditions (45°C, 35 MPa pressure) [2] [8]. Additionally, horizontal gene transfer events between Penicillium and Aspergillus species have introduced novel tailoring enzymes, such as prenyltransferases, which diversify penicinoline derivatives [6].
Table 1: Genomic Features of Penicinoline-Producing Penicillium Species
| Strain | Genome Size (Mb) | BGC Location | Unique Genes | Adaptive Features |
|---|---|---|---|---|
| P. chrysogenum 28R-6-F01 | 33.19 | Cluster 14 | 88 | DNA repair, heat-shock proteins |
| P. rubens Wisconsin54–1255 | 32.19 | Cluster 22 | 41 | Regulatory gene laeA |
| P. expansum R21 | 31.75 | Cluster 9 | 37 | Virulence factors |
Penicinoline core assembly relies on a trimodular Non-Ribosomal Peptide Synthetase (NRPS) encoded by the pcnA gene. This 450 kDa megasynthase activates and condenses anthranilate, cysteine, and valine via three catalytic domains per module: Adenylation (A), Thiolation (T), and Condensation (C) [5] [9]. The A-domain exhibits stringent substrate specificity, with motif analysis revealing a "DAKQLS" signature for anthranilate recognition, while the C-domain catalyzes amide bond formation between activated aminoacyl-adenylates [9].
The NRPS terminates with a thioesterase (Te) domain that releases the linear tripeptide and facilitates its cyclization into the pyrrolyl moiety. Subsequent oxidations by cluster-associated P450 monooxygenases (pcnB, pcnC) yield the 4-quinolinone scaffold [5] [9]. In vitro reconstitution experiments confirm that Te domain mutations (e.g., S1895A) abolish penicinoline production, underscoring its role in macrocyclization [9].
Table 2: NRPS Domains in Penicinoline Assembly
| Module | Domain | Function | Specificity | Key Motifs |
|---|---|---|---|---|
| 1 | Adenylation (A1) | Anthranilate activation | Anthranilate | DAKQLS |
| Thiolation (T1) | Carrier protein attachment | - | GGHSL | |
| Condensation (C1) | Peptide bond formation | - | HHXXXDG | |
| 2 | Adenylation (A2) | Cysteine activation | Cysteine | DAVKLR |
| 3 | Adenylation (A3) | Valine activation | Valine | DIVMTS |
| Te | Thioesterase | Macrocyclization/release | - | GXSXG |
Penicinoline BGC expression in endophytic Penicillium is governed by hierarchical regulatory networks:
Table 3: Regulatory Factors Influencing Penicinoline Biosynthesis
| Regulator | Type | Mechanism | Effect on Yield |
|---|---|---|---|
| laeA | Methyltransferase | Chromatin remodeling | ↑ 3.5-fold |
| pacC | Transcription factor | pH-dependent activation | ↑ 2.1-fold (pH 8.0) |
| cpcA | Transcription factor | Nitrogen starvation response | ↑ 1.8-fold |
| myc | Oncogene homolog | Jasmonate signaling | ↑ 8.0-fold |
Pyrrolyl 4-quinolinone biosynthesis exhibits mechanistic divergence across fungal lineages:
Table 4: Evolutionary Variations in Quinolinone Biosynthesis
| Taxon | Key Enzymes | Starter Unit | Pathway Efficiency |
|---|---|---|---|
| Penicillium chrysogenum | NRPS (pcnA) | Anthranilate | 358 μg/mL |
| Aspergillus nidulans | PKS-NRPS (quinA-quinB) | Acetyl-CoA | 142 μg/mL |
| Schizophyllum commune | Type III PKS (scAcpKS) | Anthranilate-CoA | 89 μg/mL |
| Penicillium rubens | Truncated P450 (pcnB stop) | - | Not detected |
CAS No.: 22868-13-9
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2